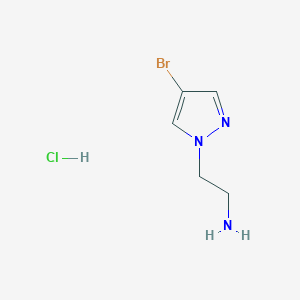

2-(4-Bromo-1h-pyrazol-1-yl)ethanamine hydrochloride

Description

2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride is a brominated pyrazole derivative with a primary amine functional group. Its molecular formula is C₅H₉BrClN₃, and it has a molecular weight of 226.502 g/mol (exact mass: 224.9668) . The compound features a pyrazole ring substituted with a bromine atom at the 4-position and an ethylamine side chain, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3.ClH/c6-5-3-8-9(4-5)2-1-7;/h3-4H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCIQMFLKWZJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663941-75-1 | |

| Record name | 1H-Pyrazole-1-ethanamine, 4-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=663941-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Bromination of Pyrazole Precursors

The introduction of bromine at the 4-position of the pyrazole ring is typically achieved via electrophilic aromatic substitution. While direct bromination of 1H-pyrazole derivatives is feasible, regioselectivity challenges necessitate protective group strategies. For example, temporary protection of the pyrazole nitrogen with a tetrahydropyran (THP) group enables selective bromination at the 4-position.

Reaction conditions :

- Substrate : 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole

- Brominating agent : N-bromosuccinimide (NBS) or Br₂ in acetic acid

- Solvent : Dichloromethane or chloroform

- Temperature : 0–25°C

- Yield : 70–85%

Post-bromination, the THP group is removed under acidic conditions (e.g., HCl in methanol), yielding 4-bromo-1H-pyrazole.

Introduction of the Ethanamine Side Chain

The ethanamine moiety is introduced via nucleophilic substitution or alkylation. A widely adopted method involves reacting 4-bromo-1H-pyrazole with 2-chloroethylamine hydrochloride in the presence of a base:

Reaction scheme :

$$ \text{4-Bromo-1H-pyrazole + ClCH₂CH₂NH₂·HCl + Base → 2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride} $$

Optimized parameters :

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ or NaH | NaH improves nucleophilicity |

| Solvent | DMF or acetonitrile | DMF enhances solubility |

| Temperature | 60–80°C | Higher temps reduce reaction time |

| Molar ratio | 1:1.2 (pyrazole:chloroethylamine) | Excess amine minimizes side products |

This method achieves yields of 65–78%, with residual palladium (from prior steps) maintained below 10 ppm.

Industrial-Scale Production

Catalytic Cross-Coupling Adaptations

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. Patents highlight Suzuki-Miyaura couplings to assemble pyrazole-bromine scaffolds before functionalization. For instance, a palladium-catalyzed coupling between 4-bromo-2-chlorobenzonitrile and pyrazole boronic esters forms intermediates that are subsequently aminated.

Key industrial parameters :

- Catalyst : Pd(OAc)₂ (0.6–0.8 mol%) with triphenylphosphine (1:3 Pd:P ratio)

- Solvent system : Acetonitrile-water (1:1 v/v) for biphasic isolation

- Reaction time : 2–4 hours at reflux

- Workup : Phase separation, distillation-free crystallization

This approach reduces Pd waste by 40% compared to traditional methods and achieves >90% purity post-crystallization.

Salt Formation and Purification

The free amine is converted to its hydrochloride salt by treating with HCl gas in methanol, followed by anti-solvent crystallization:

Procedure :

- Dissolve 2-(4-bromo-1H-pyrazol-1-yl)ethanamine in methanol.

- Bubble HCl gas until pH ≈ 1–2.

- Add ethyl acetate to induce crystallization.

- Filter and dry under vacuum at 50°C.

Yield : 85–92% with ≤0.5% residual solvents.

Comparative Analysis of Methodologies

Academic vs. Industrial Protocols

| Aspect | Academic Approach | Industrial Approach |

|---|---|---|

| Catalyst load | 2–5 mol% Pd | 0.6–0.8 mol% Pd |

| Solvent volume | 10–20 L/kg | 5–8 L/kg |

| Purity | 95–98% (HPLC) | >99% (cGMP standards) |

| Cycle time | 24–48 hours | 8–12 hours |

Industrial methods favor acetonitrile over THF due to lower toxicity and easier recycling.

Emerging Innovations and Challenges

Recent advances focus on enzymatic amination and photoredox catalysis to bypass Pd dependency. For example, lipase-mediated alkylation in ionic liquids shows promise for greener synthesis, albeit with lower yields (50–60%). Persistent challenges include:

- Regioselectivity : Competing N2-alkylation in unprotected pyrazoles.

- Stability : Hydrolysis of the ethanamine group under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1h-pyrazol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of 2-(4-Amino-1h-pyrazol-1-yl)ethanamine.

Substitution: Formation of 2-(4-Azido-1h-pyrazol-1-yl)ethanamine.

Scientific Research Applications

2-(4-Bromo-1h-pyrazol-1-yl)ethanamine hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound in the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1h-pyrazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

The following analysis compares 2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride with structurally related bromopyrazole derivatives, focusing on molecular features, physicochemical properties, and research applications.

Structural Analogues with Modified Pyrazole Substituents

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine Hydrochloride

- Molecular Formula : C₇H₁₃BrClN₃

- Molecular Weight : 254.56 g/mol

- Key Differences : Addition of methyl groups at the 3- and 5-positions of the pyrazole ring.

- Limited solubility data are available .

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine Dihydrochloride

- Molecular Formula : C₇H₁₅BrCl₂N₃

- Molecular Weight: Not explicitly stated (CAS: 2173992-40-8).

- Key Differences : Methylation at the pyrazole’s 1-position and the ethylamine’s terminal nitrogen.

- Impact : The dihydrochloride salt form enhances aqueous solubility. The N-methylation may reduce susceptibility to oxidative deamination, improving pharmacokinetic stability .

Bromopyrazole Derivatives with Additional Functional Groups

4-(4-Bromo-3-(4-chlorophenyl)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)

- Molecular Formula : C₂₅H₂₄BrClN₄O₃S

- Molecular Weight : 575.91 g/mol

- Key Differences : Incorporation of a sulfonamide group and a tetrahydroindole moiety.

- Research Findings: IR Data: Peaks at 1,163 cm⁻¹ (SO₂) and 1,670 cm⁻¹ (C=O) indicate sulfonamide and ketone functionalities .

4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methylpyrazol-3-one (Example 5.20)

- Molecular Formula : C₁₃H₁₃Br₂N₂O

- Molecular Weight : 376.02 g/mol (m/z 317 [M+H]⁺ observed)

- Key Differences : Pyrazol-3-one core with bromomethyl and aryl substituents.

- Impact : The ketone group increases polarity and hydrogen-bonding capacity, which may influence reactivity in nucleophilic addition reactions .

Comparative Physicochemical Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 2-(4-Bromo-1H-pyrazol-1-yl)ethanamine HCl | C₅H₉BrClN₃ | 226.50 | Bromopyrazole, primary amine | Hydrochloride salt; exact mass 224.97 |

| 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine HCl | C₇H₁₃BrClN₃ | 254.56 | 3,5-Dimethylpyrazole | Increased lipophilicity |

| 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine diHCl | C₇H₁₅BrCl₂N₃ | N/A | N-methylated amine, dihydrochloride | Enhanced solubility |

| Compound 17 (Sulfonamide derivative) | C₂₅H₂₄BrClN₄O₃S | 575.91 | Sulfonamide, tetrahydroindole | IR-confirmed SO₂ and C=O groups |

| Example 5.20 (Pyrazol-3-one) | C₁₃H₁₃Br₂N₂O | 376.02 | Bromomethyl, aryl substituents | LC/MS m/z 317 [M+H]⁺ |

Research Implications

- Bioactivity : Sulfonamide derivatives (e.g., Compound 17) are often explored for enzyme inhibition due to their ability to mimic transition states or bind catalytic pockets .

- Solubility and Stability : Dihydrochloride salts (e.g., ) and methylated amines exhibit improved solubility and metabolic stability, critical for drug development.

- Reactivity : Pyrazol-3-one derivatives (e.g., Example 5.20) may serve as electrophilic intermediates in synthesis, leveraging the ketone group for further functionalization .

Biological Activity

2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride is a synthetic compound that belongs to the pyrazole class of organic molecules. Its unique structure, featuring a brominated pyrazole ring and an ethylamine moiety, contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on existing research.

Chemical Structure and Properties

The chemical formula for 2-(4-bromo-1H-pyrazol-1-yl)ethanamine hydrochloride is , with a molecular weight of approximately 226.5 g/mol. The presence of the bromine atom and the amine group enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈BrN₃·HCl |

| Molecular Weight | 226.5 g/mol |

| CAS Number | 710944-68-6 |

| Melting Point | Not available |

Research indicates that compounds containing pyrazole derivatives, including 2-(4-bromo-1H-pyrazol-1-yl)ethanamine hydrochloride, exhibit a range of biological activities:

- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition can influence various neural processes and may have implications in treating neurodegenerative diseases .

- Anticancer Properties : Some studies suggest that pyrazole compounds can exhibit anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis . The unique structure of 2-(4-bromo-1H-pyrazol-1-yl)ethanamine hydrochloride may enhance its efficacy against cancer cell lines.

- Anti-inflammatory Effects : Research has indicated that certain pyrazole derivatives possess anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to 2-(4-bromo-1H-pyrazol-1-yl)ethanamine hydrochloride:

- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Compounds with similar structural features showed significant cytotoxicity, indicating potential for further development as anticancer agents .

- Enzyme Interaction Studies : Investigations into the interaction of pyrazole derivatives with acetylcholinesterase revealed that modifications in the substituents could enhance inhibitory activity, suggesting a structure-activity relationship (SAR) that could be applied to optimize 2-(4-bromo-1H-pyrazol-1-yl)ethanamine hydrochloride for therapeutic use .

Table 2: Comparative Biological Activities of Related Pyrazole Derivatives

| Compound Name | Biological Activity |

|---|---|

| 3,5-Dimethylpyrazole | Antifungal, anticancer |

| 4-Bromo-3-methylpyrazole | Anti-inflammatory |

| 4-Methylthio-3,5-dimethylpyrazole | Antimicrobial |

Q & A

Basic Question

- Spectroscopy : IR (to confirm amine and pyrazole functional groups), ¹H/¹³C NMR (to verify substitution patterns and bromine position) .

- X-ray crystallography : For unambiguous structural determination, particularly to resolve stereochemical ambiguities in the pyrazole-ethanamine linkage .

- Mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .

How can researchers assess purity and batch consistency?

Basic Question

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to detect impurities ≤0.5% .

- Elemental analysis (EA) : Validate C, H, N, and Br content against theoretical values (tolerances ≤0.4%) .

- Karl Fischer titration : Determine residual water content (<1% w/w) for hygroscopic hydrochloride salts .

What strategies optimize yield in large-scale synthesis?

Advanced Question

- Reaction solvent optimization : Replace traditional solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions .

- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) to accelerate cyclization steps .

- Process monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

How does the compound’s stability vary under different storage conditions?

Advanced Question

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C recommended for long-term storage) .

- pH sensitivity : Stability studies in aqueous buffers (pH 3–9) show hydrolysis above pH 7, necessitating inert atmosphere storage for hydrochloride salts .

What is the reactivity of the bromine substituent in cross-coupling reactions?

Advanced Question

The 4-bromo group on the pyrazole ring participates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) using Pd(PPh₃)₄ catalyst (yields >75% under N₂) . Competing amine protonation may require temporary protection (e.g., Boc groups) during catalysis .

How should researchers resolve contradictions in reported solubility data?

Advanced Question

- Solvent screening : Use a standardized shake-flask method (25°C) with solvents like DMSO, ethanol, and phosphate buffers to reconcile discrepancies .

- Dynamic light scattering (DLS) : Detect aggregation in aqueous solutions that may skew solubility measurements .

What in vitro assays are suitable for screening biological activity?

Advanced Question

- Kinase inhibition assays : Prioritize kinases with pyrazole-binding domains (e.g., JAK2) using fluorescence polarization .

- Cellular uptake studies : Radiolabel the compound with ¹¹C or ¹⁸F for PET imaging in model organisms .

How can degradation products be identified and quantified?

Advanced Question

- LC-MS/MS : Use a Q-TOF system to profile degradation products (e.g., dehydrohalogenation or oxidation byproducts) .

- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to simulate real-world instability .

What computational tools predict the compound’s interaction with biological targets?

Advanced Question

- Molecular docking : Use AutoDock Vina with PyRx to model binding to bromodomains or GPCRs .

- DFT calculations : Calculate electrostatic potential maps to predict nucleophilic attack sites on the pyrazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.